molecular formula C5H10N2O2 B13788142 Methyl-2-oxobutylnitrosamine CAS No. 87425-66-9

Methyl-2-oxobutylnitrosamine

Cat. No.: B13788142
CAS No.: 87425-66-9
M. Wt: 130.15 g/mol
InChI Key: HYLAECCMIFQKDM-UHFFFAOYSA-N
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Description

Methyl-2-oxobutylnitrosamine is a member of the nitrosamine family, which are compounds known for their potent carcinogenic properties. Nitrosamines are commonly found in various environmental sources, including water, food, and tobacco products. They have gained significant attention due to their presence as impurities in pharmaceutical products, posing potential health risks .

Preparation Methods

The synthesis of Methyl-2-oxobutylnitrosamine typically involves the reaction of secondary amines with nitrite under acidic conditions. This process can be carried out using various synthetic routes, including:

Chemical Reactions Analysis

Methyl-2-oxobutylnitrosamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.

Scientific Research Applications

Methyl-2-oxobutylnitrosamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl-2-oxobutylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent adducts. These DNA adducts can cause mutations and initiate carcinogenesis if not repaired by cellular mechanisms . The primary molecular targets include guanine bases in DNA, leading to the formation of O6-methylguanine, a well-known mutagenic lesion .

Comparison with Similar Compounds

Methyl-2-oxobutylnitrosamine shares similarities with other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). it is unique in its specific structure and reactivity:

    N-nitrosodimethylamine (NDMA): NDMA is a simple nitrosamine with high carcinogenic potency.

    N-nitrosodiethylamine (NDEA): NDEA is another potent carcinogen found in various environmental sources.

Properties

CAS No.

87425-66-9

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-methyl-N-(2-oxobutyl)nitrous amide

InChI

InChI=1S/C5H10N2O2/c1-3-5(8)4-7(2)6-9/h3-4H2,1-2H3

InChI Key

HYLAECCMIFQKDM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CN(C)N=O

Origin of Product

United States

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